molecular formula C17H19N3O4S B372602 2-Chloro-3-phenylquinoxaline CAS No. 7065-92-1

2-Chloro-3-phenylquinoxaline

Cat. No.: B372602
CAS No.: 7065-92-1
M. Wt: 240.69g/mol
InChI Key: KPGPIQKEKAEAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-phenylquinoxaline is an organic compound with the molecular formula C14H9ClN2. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-phenylquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixture of tetrahydrofuran and water, with potassium carbonate as a base. The mixture is heated to 60°C and stirred for three hours under reflux conditions. After the reaction, the product is extracted and purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-phenylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-phenylquinoxaline is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, while the phenyl group enhances the compound’s hydrophobicity and potential interactions with biological targets .

Properties

IUPAC Name

2-chloro-3-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGPIQKEKAEAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
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Q & A

Q1: What synthetic routes are commonly used to produce 2-chloro-3-phenylquinoxaline derivatives?

A1: The research article "Synthesis of Novel Drug-Like Small Molecules Based on Quinoxaline Containing Amino Substitution at C-2" [] highlights a key reaction involving this compound: its reaction with various amines. This reaction pathway allows for the synthesis of a diverse range of quinoxaline derivatives with amino substitutions at the C-2 position. []

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